molecular formula C4H7NO B14440632 O-But-3-yn-2-ylhydroxylamine CAS No. 74939-75-6

O-But-3-yn-2-ylhydroxylamine

Cat. No.: B14440632
CAS No.: 74939-75-6
M. Wt: 85.10 g/mol
InChI Key: HURKXEHWHSSKBB-UHFFFAOYSA-N
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Description

O-But-3-yn-2-ylhydroxylamine: is an organic compound that features both an alkyne and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroxylamine Hydrochloride Method: One common method involves the reaction of hydroxylamine hydrochloride with an appropriate alkyne precursor under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the desired product.

    Alkyne Addition Method: Another method involves the addition of hydroxylamine to an alkyne compound. This reaction can be catalyzed by transition metals such as palladium or copper, which help in the activation of the alkyne for nucleophilic attack by the hydroxylamine.

Industrial Production Methods: Industrial production of O-But-3-yn-2-ylhydroxylamine may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-But-3-yn-2-ylhydroxylamine can undergo oxidation reactions to form oximes or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced to form amines or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Amines, hydroxylamines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: O-But-3-yn-2-ylhydroxylamine is used as a building block in organic synthesis. It can be employed in the formation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of O-But-3-yn-2-ylhydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, thereby modulating their function. The alkyne group can also participate in click chemistry reactions, enabling the formation of bioconjugates and other complex structures.

Comparison with Similar Compounds

    But-3-yn-2-ol: This compound is similar in structure but lacks the hydroxylamine group. It is used in organic synthesis and as a solvent.

    Hydroxylamine: A simpler compound that lacks the alkyne group. It is widely used in organic synthesis and as a reducing agent.

    Propargylamine: Contains both an alkyne and an amine group, similar to O-But-3-yn-2-ylhydroxylamine, but lacks the hydroxylamine functionality.

Uniqueness: this compound is unique due to the presence of both an alkyne and a hydroxylamine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-But-3-yn-2-ylhydroxylamine, and how can reproducibility be ensured?

  • Methodological Answer :

  • Route 1 : Alkylation of hydroxylamine derivatives with propargyl bromides under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1).
  • Route 2 : Copper-catalyzed coupling of hydroxylamine with terminal alkynes. Optimize catalyst loading (5–10 mol% CuI) and ligand selection (e.g., 1,10-phenanthroline) .
  • Reproducibility : Document all parameters (solvent purity, temperature gradients, stirring rates) and characterize intermediates (NMR, IR). Include full experimental details in supplementary materials to comply with journal guidelines .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for resonance signals at δ 1.8–2.1 ppm (protons adjacent to alkyne) and δ 70–90 ppm (sp-hybridized carbons). Confirm hydroxylamine NH peaks via D₂O exchange .
  • IR : Validate N–O (950–1100 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches.
  • HRMS : Report molecular ion ([M+H]⁺) with <5 ppm error. Tabulate data as below:
TechniqueKey Peaks/DataReference Value
¹H NMR (CDCl₃)δ 2.05 (t, J=2.4 Hz, 1H)
¹³C NMRδ 85.2 (C≡C)

Q. How should researchers handle this compound to ensure safety during experiments?

  • Methodological Answer :

  • PPE : Use nitrile gloves (tested for chemical permeation resistance) and tightly sealed goggles. Avoid latex gloves due to permeability risks .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters. Monitor airborne particulates via real-time sensors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • Step 1 : Optimize molecular geometry using DFT (B3LYP/6-311+G(d,p)) and calculate frontier orbitals (HOMO/LUMO) to assess regioselectivity .
  • Step 2 : Simulate reaction pathways (e.g., Huisgen 1,3-dipolar cycloaddition) with solvent effects (PCM model for THF or DCM). Compare activation energies for competing pathways.
  • Validation : Cross-check computed IR/NMR spectra with experimental data to refine models .

Q. What strategies resolve contradictions in kinetic data for this compound’s decomposition under acidic conditions?

  • Methodological Answer :

  • Hypothesis Testing :
  • H₁ : Discrepancies arise from solvent polarity effects. Test kinetics in buffered vs. unbuffered systems (pH 2–6).
  • H₂ : Trace metal impurities accelerate decomposition. Add EDTA to chelate metals and remeasure rates .
  • Data Reconciliation : Use Arrhenius plots to identify outliers. Apply multivariate analysis (e.g., PCA) to isolate variables causing divergence .

Q. How can researchers design experiments to probe the role of this compound in radical-mediated cascades?

  • Methodological Answer :

  • Radical Trapping : Introduce TEMPO or BHT to quench intermediates. Monitor reaction progress via EPR spectroscopy.
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen-centered radicals. Compare LC-MS profiles of labeled vs. unlabeled products .
  • Kinetic Isotope Effects (KIE) : Measure kH/kD ratios using deuterated solvents (e.g., D₂O) to confirm radical pathways .

Q. Data Presentation Guidelines

  • Tables : Use journal-compliant formats (e.g., three-line tables) and cite raw data in supplementary files .
  • Contradictions : Discuss limitations (e.g., instrument sensitivity, sample purity) in the "Discussion" section .

Properties

CAS No.

74939-75-6

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

O-but-3-yn-2-ylhydroxylamine

InChI

InChI=1S/C4H7NO/c1-3-4(2)6-5/h1,4H,5H2,2H3

InChI Key

HURKXEHWHSSKBB-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)ON

Origin of Product

United States

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